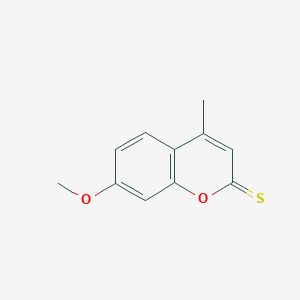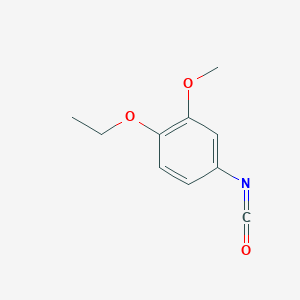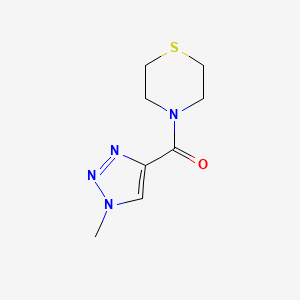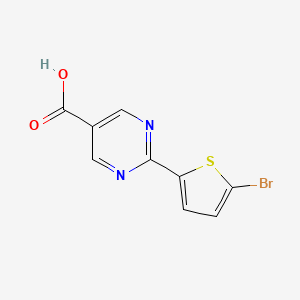![molecular formula C22H16Cl3N3 B2723273 2-[(4-chlorophenyl)methyl]-N-[(3,4-dichlorophenyl)methyl]quinazolin-4-amine CAS No. 303149-57-7](/img/structure/B2723273.png)
2-[(4-chlorophenyl)methyl]-N-[(3,4-dichlorophenyl)methyl]quinazolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a quinazolin-4-amine derivative with a molecular weight of 304.18 . It has a complex structure with multiple chlorophenyl groups attached to the quinazolin-4-amine core .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H11Cl2N3/c16-11-7-5-10(6-8-11)9-18-14-12-3-1-2-4-13(12)19-15(17)20-14/h1-8H,9H2,(H,18,19,20) . This indicates the presence of two chlorophenyl groups and a quinazolin-4-amine core .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stable under normal shipping temperatures .科学的研究の応用
Antihistaminic Agents
Research has demonstrated the synthesis of novel quinazoline derivatives, including compounds structurally related to "2-[(4-chlorophenyl)methyl]-N-[(3,4-dichlorophenyl)methyl]quinazolin-4-amine," for their potential use as antihistaminic agents. For instance, the synthesis of 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones has shown significant in vivo H(1)-antihistaminic activity, highlighting the potential of similar quinazolin-4-amine derivatives in treating histamine-induced conditions (Alagarsamy, Shankar, & Murugesan, 2008).
AMPA Receptor Antagonists
Another area of research involves the development of quinazoline derivatives as AMPA receptor antagonists. A study exploring the structure-activity relationship of 6-fluoro-3-(2-chlorophenyl)quinazolin-4-ones, with modifications at the C-2 side chain, identified new AMPA receptor antagonists. This highlights the therapeutic potential of quinazolin-4-amine derivatives in neurological conditions (Chenard et al., 2001).
Diuretic Agents
Quinazolin-4(3H)-one derivatives have also been synthesized and evaluated for their diuretic activity. The study aimed to explore the effect of combining quinazolin-4(3H)-one with heterocyclic moieties like thiazole or thiadiazole on diuretic activity, indicating the versatility of quinazolin-4-amine derivatives in developing new diuretic agents (Maarouf, El‐Bendary, & Goda, 2004).
Antibacterial and Antifungal Agents
Research into novel phenylthiazolylquinazolin-4(3H)-one derivatives has demonstrated potential antibacterial and antifungal properties. These studies underscore the compound's potential as a foundation for developing new antimicrobial agents, further exemplifying the chemical's versatility in pharmaceutical research (Badwaik et al., 2009).
Hypotensive Agents
Moreover, the synthesis of novel 1-(4-chlorophenyl)-7,7-dimethyl-1,2,3,4,5,6,7,8-octahydro-5-oxo-3-(substitutedphenyl)quinazoline derivatives revealed compounds with significant hypotensive effects. This suggests potential applications of quinazolin-4-amine derivatives in cardiovascular research, offering new avenues for the treatment of hypertension (El-Sabbagh et al., 2010).
Safety and Hazards
特性
IUPAC Name |
2-[(4-chlorophenyl)methyl]-N-[(3,4-dichlorophenyl)methyl]quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl3N3/c23-16-8-5-14(6-9-16)12-21-27-20-4-2-1-3-17(20)22(28-21)26-13-15-7-10-18(24)19(25)11-15/h1-11H,12-13H2,(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFSKERVXQTMMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)CC3=CC=C(C=C3)Cl)NCC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)methyl]-N-[(3,4-dichlorophenyl)methyl]quinazolin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dimethoxyphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2723190.png)
![2-((difluoromethyl)sulfonyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2723194.png)
![6-(Trifluoromethyl)pyrazolo[1,5-a]pyridin-2-amine](/img/structure/B2723195.png)



![4-[(3-Bromophenyl)methyl]morpholine hydrochloride](/img/structure/B2723200.png)

![4-methoxy-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2723204.png)


![3-phenylacrylaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone](/img/structure/B2723209.png)
![1-Methylimidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride](/img/structure/B2723210.png)
